methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 6-position and a propanoate ester at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its hydrogenated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated quinoline compounds.
Scientific Research Applications
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the methoxy and ester groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: This compound is used as an intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib.
6-Methoxyquinoline: A simpler derivative with similar biological activities but lacking the ester group.
Uniqueness
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the propanoate ester at the 3-position enhances its solubility, stability, and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 3-(6-methoxy-4-oxoquinolin-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOTFOXJHZRMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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